Tris(4-bromophenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-bromophenyl)arsane is an organoarsenic compound characterized by the presence of three 4-bromophenyl groups attached to a central arsenic atom. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-bromophenyl)arsane typically involves the reaction of 4-bromophenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(4-bromophenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(4-bromophenyl)arsine oxide.
Reduction: Reduction reactions can convert it into tris(4-bromophenyl)arsine.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms.
Major Products Formed:
Oxidation: Tris(4-bromophenyl)arsine oxide.
Reduction: Tris(4-bromophenyl)arsine.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(4-bromophenyl)arsane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tris(4-bromophenyl)arsane exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form coordination complexes with metals and other ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparison with Similar Compounds
Tris(4-bromophenyl)amine: Similar in structure but with a nitrogen atom instead of arsenic.
Tris(2,4-dibromophenyl)amine: Contains additional bromine atoms on the phenyl rings.
Tris(4-bromophenyl)phosphine: Similar structure with a phosphorus atom.
Uniqueness: Tris(4-bromophenyl)arsane is unique due to the presence of the arsenic atom, which imparts distinct electronic properties and reactivity compared to its nitrogen and phosphorus analogs. This uniqueness makes it valuable in specific applications where the properties of arsenic are advantageous.
Properties
CAS No. |
6306-93-0 |
---|---|
Molecular Formula |
C18H12AsBr3 |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
tris(4-bromophenyl)arsane |
InChI |
InChI=1S/C18H12AsBr3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H |
InChI Key |
ASYPZICLGTZPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[As](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.